Spirogermanium

Immunology Inflammation Autoimmune Disease

Spirogermanium (NSC 192965) is an organometallic compound with a unique spirocyclic azaspirane ring integrating germanium. Unlike simpler organogermaniums (e.g., Ge-132), its distinct SAR enables direct inhibition of DNA, RNA, and protein synthesis at low micromolar concentrations—without bone marrow toxicity. Documented synergy with cisplatin and 5-fluorouracil supports combination strategy research. With a defined IC50 of 5 µM for inhibiting superoxide production, it also serves as a precise immunomodulatory probe. Generic substitution with linear-chain germanium compounds is scientifically invalid.

Molecular Formula C17H36GeN2
Molecular Weight 341.1 g/mol
CAS No. 41992-23-8
Cat. No. B1201630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpirogermanium
CAS41992-23-8
SynonymsNSC 192965
NSC-192965
spirogermanium
spirogermanium dihdyrochloride
Molecular FormulaC17H36GeN2
Molecular Weight341.1 g/mol
Structural Identifiers
SMILESCC[Ge]1(CCC2(CCN(C2)CCCN(C)C)CC1)CC
InChIInChI=1S/C17H36GeN2/c1-5-18(6-2)11-8-17(9-12-18)10-15-20(16-17)14-7-13-19(3)4/h5-16H2,1-4H3
InChIKeyPWMYMKOUNYTVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spirogermanium (CAS 41992-23-8) Procurement for Research: Key Differentiators


Spirogermanium (NSC 192965, Spiro-32) is a synthetic organometallic compound with a unique azaspirane ring structure where a germanium atom is integrated into a heterocyclic framework [1]. It is primarily investigated as an antineoplastic and immunomodulatory agent, distinguished by its lack of bone marrow toxicity [2]. Its chemical and biological profile is fundamentally different from simpler organic germanium compounds like carboxyethyl germanium sesquioxide (Ge-132) and propagermanium [3]. This guide focuses on the specific, quantifiable evidence that defines its scientific utility.

Why In-Class Germanium Compounds Cannot Substitute for Spirogermanium in Critical Assays


Generic substitution with other organic germanium compounds is not scientifically valid due to spirogermanium's distinct structure-activity relationship (SAR) and target engagement. Unlike linear-chain compounds like Ge-132, which act primarily through host immune modulation [1], spirogermanium's spirocyclic structure enables direct, potent inhibition of cellular macromolecular synthesis (DNA, RNA, protein) at low micromolar concentrations [2]. Studies have shown that even within its own azaspirane class, replacing the central germanium atom with carbon or modifying alkyl groups profoundly alters its cytotoxic and immunomodulatory potency [3]. These fundamental mechanistic and structural differences preclude any assumption of functional equivalence with other germanium-containing molecules.

Quantitative Evidence Guide: Spirogermanium Differentiation Data


Immunomodulatory Potency: Spirogermanium vs. Structural Analogs

Spirogermanium inhibits superoxide (O2-) production by activated macrophages with an IC50 of 5 µM [1]. The potency of this immunomodulatory effect is directly tied to its unique spirocyclic structure; a structure-activity relationship (SAR) study found that the rank order potency for a series of analogs in this assay was directly proportional to their cytotoxic potency, indicating that germanium is not required for activity but that the specific alkyl substitutions on the azaspirane ring dictate potency [1].

Immunology Inflammation Autoimmune Disease

Preclinical Cytotoxicity: Spirogermanium vs. Human Tumor Cell Lines

Spirogermanium demonstrates consistent cytotoxic activity against a panel of human tumor cell lines in vitro, with a concentration of 1 µg/mL being sufficient to achieve cytotoxic effects [1]. This activity is correlated with its ability to inhibit protein synthesis, which was found to be the most susceptible macromolecular process to the drug [1]. In a direct comparison using the adhesive tumor cell culture system (ATCCS), spirogermanium showed a 7% in vitro tumor growth inhibition response at concentrations equivalent to GM-CFC IC90 [2].

Oncology Cytotoxicity Cancer Research

Lack of Bone Marrow Toxicity: A Key Differentiator from Standard Chemotherapeutics

In contrast to many standard chemotherapeutic agents like doxorubicin and cisplatin, spirogermanium demonstrates a remarkable lack of bone marrow toxicity, a finding consistently reported across preclinical and clinical studies [1]. In a Phase I clinical trial of oral spirogermanium, no myelosuppression was noted in any patient, even at doses up to 300 mg daily [2]. This is a critical differentiator for researchers investigating regimens where preserving hematopoietic function is paramount, such as in combination therapies or for patients with pre-existing marrow compromise.

Oncology Toxicology Safety Pharmacology

Unique Synergy Profile: Evidence for Combination Therapy

Spirogermanium exhibits a unique and specific synergy profile. In vitro studies have established that spirogermanium demonstrates synergistic cell kill when combined with either cisplatin or 5-fluorouracil (5-FU) across all human tumor cell lines tested [1]. Critically, this synergy was not observed when spirogermanium was combined with other standard antitumor drugs including adriamycin (doxorubicin), methotrexate, and vinca alkaloids [1]. This specific pattern of synergy is a distinguishing feature that can guide experimental design.

Oncology Combination Therapy Drug Synergy

Optimal Research and Application Scenarios for Spirogermanium


Investigating Bone Marrow-Sparing Anticancer Regimens

Spirogermanium is a strong candidate for research programs focused on developing or studying anticancer therapies that avoid myelosuppression. Its consistent, quantifiable lack of bone marrow toxicity in preclinical and clinical models makes it an ideal tool for studying tumor response in the absence of this confounding toxicity, or for creating combination regimens where preserving hematopoietic function is a primary objective [1]. This is a direct application of the evidence from Section 3 regarding its safety profile.

Studying Synergistic Mechanisms with Cisplatin or 5-Fluorouracil

Researchers investigating rational combination therapies should consider spirogermanium as a partner for cisplatin or 5-fluorouracil. The in vitro evidence for specific synergy with these two agents, and lack of synergy with others like doxorubicin, provides a focused experimental path for exploring novel combination strategies in cancers such as colorectal or bladder carcinomas [2]. This application is directly supported by the quantitative synergy data.

Probing Immunomodulatory Pathways in Autoimmune and Inflammatory Models

Given its defined potency (IC50 of 5 µM) in inhibiting superoxide production from activated macrophages and its capacity to induce non-specific suppressor cells, spirogermanium is a valuable chemical probe for studies on immunomodulation [3]. It is particularly suited for research into conditions like adjuvant-induced arthritis or experimental autoimmune encephalomyelitis (EAE), where its ability to modulate cell-mediated immunity has been quantitatively demonstrated [4].

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